
Benzyl phenyl ether
Overview
Description
Benzyl phenyl ether is an organic compound with the chemical formula C13H12O. It is a colorless liquid that is soluble in many organic solvents such as ethanol, diethyl ether, and benzene. This compound is often used as a model compound in catalytic chemistry to represent the alpha-O4 ether bond in lignin and coal .
Mechanism of Action
Target of Action
Benzyl phenyl ether is a reactive organic oxygenate, containing an ether as a functional group . It is present in subbituminous and bituminous coals . The primary targets of this compound are aluminium bromide in chlorobenzene solution .
Mode of Action
This compound interacts with its targets through a reaction process. It reacts with aluminium bromide in chlorobenzene solution to afford a mixture of phenol, o-benzyl phenol, and dichlorodiphenylmethane . This reaction represents the a-O4 ether bond in lignin and coal .
Biochemical Pathways
The hydrogenolysis of this compound (BPE), a model lignin ether, closely follows that of solution-based reactions . The primary products of this reaction are toluene, phenol, and cyclohexanol . This reaction pathway is crucial for the mild depolymerization of lignin using reductive mechanocatalysis .
Pharmacokinetics
The hydrogenolysis rate of this compound has been shown to be largely insensitive to the final nickel particle size . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by factors other than particle size.
Result of Action
The result of the action of this compound is the production of phenol, o-benzyl phenol, and dichlorodiphenylmethane . These products are formed due to the interaction of this compound with aluminium bromide in chlorobenzene solution .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the influence of alkali carbonates, common additives in biomass conversion, on the reaction pathways of BPE in superheated water has been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl phenyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride . Another method involves the reaction of benzyl chloride with phenol in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves the use of aluminum bromide in chlorobenzene solution, which affords a mixture of phenol, ortho-benzyl phenol, and dichlorodiphenylmethane .
Types of Reactions:
Hydrogenolysis: this compound undergoes hydrogenolysis over supported nickel catalysts, producing toluene, phenol, and cyclohexanol.
Oxidation: It can be oxidized to form benzaldehyde and benzoic acid.
Substitution: Reacts with aluminum bromide to form phenol, ortho-benzyl phenol, and dichlorodiphenylmethane.
Common Reagents and Conditions:
Hydrogenolysis: Supported nickel catalysts at room temperature and atmospheric hydrogen pressure.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Aluminum bromide in chlorobenzene solution.
Major Products:
Hydrogenolysis: Toluene, phenol, cyclohexanol.
Oxidation: Benzaldehyde, benzoic acid.
Substitution: Phenol, ortho-benzyl phenol, dichlorodiphenylmethane.
Scientific Research Applications
Catalytic Chemistry
Benzyl phenyl ether serves as a model compound for studying catalytic processes, particularly in the context of lignin depolymerization. Its structure mimics the alpha-O4 ether bond found in lignin, making it invaluable for research into biomass conversion techniques.
Key Findings:
- Hydrogenolysis : this compound undergoes hydrogenolysis to yield phenol and toluene when subjected to nickel-based catalysts. Studies have demonstrated that varying catalyst compositions can significantly affect product distribution. For instance, nickel molybdenum phosphide (NiMoPS) exhibited superior selectivity for producing equimolar mixtures of toluene and phenol .
- Mechanocatalysis : Recent advancements in mechanocatalytic hydrogenolysis have shown that this compound can be effectively converted into valuable chemicals at room temperature using ball milling techniques. This method highlights the potential for solvent-free biomass valorization .
Biomass Conversion
This compound is extensively studied for its role in biomass deconstruction . Its reactivity allows researchers to explore efficient methods for breaking down lignin into simpler, usable compounds.
Case Study: Lignin Depolymerization
A study focused on mild lignin depolymerization techniques using this compound as a model compound demonstrated that mechanocatalytic hydrogenolysis could convert lignin into valuable chemicals without harsh solvents or extreme temperatures. This approach offers a sustainable pathway for biofuel production.
The biological properties of this compound derivatives have been explored, revealing potential therapeutic applications.
Antiprotozoal Activity
Certain derivatives of this compound have shown promising antiprotozoal activity against pathogens such as Trypanosoma brucei rhodesiense, with IC50 values as low as 3 nM, indicating their potential as therapeutic agents against parasitic infections.
Antifouling Properties
Research has identified that some benzyl ether derivatives possess significant antifouling activity against barnacle larvae (Balanus amphitrite), with effective concentrations (EC50) lower than 3.05 μM. This suggests their potential use as environmentally friendly antifouling agents .
Summary of Biological Activities
The following table summarizes the biological activities associated with various this compound derivatives:
Compound Name | Target Organism | IC50 (nM) | Activity Type |
---|---|---|---|
3-Amidinobenzyl 4-amidino-2-iodo-6-methoxyphenyl ether | Trypanosoma brucei | 3.0 | Antiprotozoal |
2-bromo-4,4'-diamidino analogue | Plasmodium falciparum | 4.0 | Antiprotozoal |
Polybrominated diphenyl ether derivative | Balanus amphitrite | <3.05 | Antifouling |
Feasible Synthetic Routes
This compound can be synthesized through various methods, including:
- Solvolysis in Aqueous Ethanol : Under high-pressure carbon dioxide conditions, this compound can be solvolyzed to produce monoaromatics such as benzyl alcohol and phenol .
- Catalytic Pathways : The cleavage of ether bonds in this compound can be catalyzed by nickel and zeolite-based catalysts, enhancing reaction rates and selectivity towards desired products .
Comparison with Similar Compounds
Butyl phenyl ether: Similar in structure but with a butyl group instead of a benzyl group.
Phenyl methyl ether (anisole): Contains a methyl group instead of a benzyl group.
Phenyl ethyl ether: Contains an ethyl group instead of a benzyl group.
Uniqueness: Benzyl phenyl ether is unique due to its representation of the alpha-O4 ether bond in lignin and coal, making it particularly valuable in studies related to biomass and lignin depolymerization . Its weak ether bond (234 kJ/mol) also makes it one of the most thermolabile compounds in lignin and low-rank coal .
Biological Activity
Benzyl phenyl ether (BPE) is an organic compound that serves as a model for studying lignin depolymerization and has garnered attention due to its diverse biological activities. This article reviews the biological activity of BPE, focusing on its chemical behavior, catalytic processes, and potential therapeutic applications.
This compound is characterized by its ether functional group, which influences its reactivity in various chemical environments. It is commonly studied as a model compound for lignin due to its structural similarities with the β-O-4 linkages found in lignin polymers.
Solvolysis and Catalytic Reactions
- Solvolysis in Aqueous Ethanol : Recent studies have shown that BPE can undergo solvolysis in high-temperature aqueous ethanol solutions, yielding monoaromatic compounds such as benzyl alcohol, phenol, and benzyl ethyl ether. The highest yield observed was 76.7% under specific conditions (598 K, 40 MPa CO₂) . The reaction rates are significantly influenced by the ethanol-water ratio.
- Mechanocatalytic Hydrogenolysis : Another significant pathway for BPE is mechanocatalytic hydrogenolysis, which occurs under mild conditions (room temperature) using supported nickel catalysts. This method results in the formation of toluene and phenol as primary products. The mechanical energy from ball milling activates the catalyst, enhancing the reaction efficiency .
Biological Activity
This compound and its derivatives exhibit various biological activities, including antiprotozoal effects and potential applications in antifouling agents.
Antiprotozoal Activity
A study investigated the antiprotozoal properties of 62 cationic derivatives of this compound against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. Notably, several compounds demonstrated IC50 values below 10 nM against T. b. rhodesiense, indicating potent activity . The most effective compound achieved a complete cure in infected mice at a dosage of 25 mg/kg.
Antifouling Properties
Research on structure-activity relationships (SAR) revealed that certain benzyl ether derivatives possess significant antifouling activity against barnacle larvae (Balanus amphitrite). Compounds with specific substitutions showed EC50 values lower than 3.05 μM, suggesting their potential as environmentally friendly antifouling agents .
Table 1: Summary of Biological Activities of this compound Derivatives
Compound Name | Target Organism | IC50 (nM) | Activity Type |
---|---|---|---|
3-Amidinobenzyl 4-amidino-2-iodo-6-methoxyphenyl ether | T. b. rhodesiense | 3.0 | Antiprotozoal |
2-bromo-4,4'-diamidino analogue | P. falciparum | 4.0 | Antiprotozoal |
Polybrominated diphenyl ether derivative | B. amphitrite | <3.05 | Antifouling |
Case Studies
- Lignin Depolymerization : A study utilized BPE to explore mild lignin depolymerization techniques via mechanocatalytic hydrogenolysis. The results indicated that this method could effectively convert lignin into valuable chemicals without harsh solvents or extreme temperatures .
- Antiprotozoal Efficacy : In vivo studies demonstrated that certain this compound derivatives could cure trypanosomiasis in mice, highlighting their potential as therapeutic agents against parasitic infections .
Properties
IUPAC Name |
phenoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTNYLSAWDQNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870813 | |
Record name | Benzyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-80-5, 31324-44-4 | |
Record name | Benzyl phenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl phenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl Phenyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZYL PHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Benzyl phenyl ether has a molecular formula of C13H12O and a molecular weight of 184.24 g/mol.
A: Yes, studies have used techniques like infrared spectroscopy [], 13C nuclear magnetic resonance (NMR) [], and magic angle spinning (MAS) NMR spectroscopy [] to characterize this compound and monitor its reactions.
A: this compound undergoes different reaction pathways depending on the solvent. In subcritical and supercritical water, both pyrolysis and hydrolysis occur. In contrast, only pyrolysis occurs in supercritical methanol [].
A: this compound serves as a model for the α-O-4 linkages present in lignin, a major component of lignocellulosic biomass [, ]. Understanding its conversion can provide insights into depolymerizing lignin for biofuel and renewable chemical production.
A: Metal triflates, particularly hafnium triflate, catalyze the conversion of this compound into larger phenolic compounds (C12-C22) through a one-step C-O breaking and C-C coupling process [].
ANone: The choice of catalyst significantly affects product selectivity:
- Copper-doped porous metal oxides (CuPMOs) in supercritical methanol catalyze lignin disassembly, but also promote aromatic ring hydrogenations and methylations [, , ].
- Adding samarium(III) to CuPMOs enhances aryl ether hydrogenolysis, particularly when incorporated within the catalyst matrix [].
- Introducing formic acid to the CuPMO system, while suppressing hydrogenolysis, improves selectivity towards aromatic products [].
- Nickel supported on nitrogen-doped porous carbon with cerium oxide (Ni–CeO2/CN) exhibits high activity and selectivity for cleaving C–O ether bonds, producing phenol and toluene from this compound at low temperatures [].
A: A two-step hydrodeoxygenation process shows promise []:
A: Mechanocatalysis, specifically ball milling with supported nickel catalysts, enables solvent-free hydrogenolysis of this compound []. This green chemistry approach holds potential for sustainable biomass valorization.
ANone: DFT calculations provide insights into:
- The mechanism of aryl ether hydrogenolysis []
- Explaining the higher activity of Pd/Ce-BTC compared to Pd/CeO2 in catalyzing this compound conversion []
A: The presence and nature of substituents on the aromatic rings influence the reaction rate and selectivity. For instance, electron-withdrawing groups generally increase the activation energy barrier for C-O bond cleavage []. Studies have investigated the relationship between substituents and reaction rates in reactions with various reagents like N-chlorosuccinimide [] and 2,3-dichloro-5,6-dicyanoquinone (DDQ) [].
A: While the provided research doesn't delve into specific formulation strategies for this compound, its limited solubility in water is a known challenge []. Employing co-solvent systems, such as ethanol/water mixtures, can enhance solubility and facilitate reactions like electrochemical degradation []. Further research might explore formulation approaches to improve its processability and applications in various fields.
ANone: Various methods have been employed to track the reaction progress and identify products:
- Gas chromatography (GC): Quantifies the products formed during thermolysis and helps determine conversion rates [, ].
- Gas chromatography-mass spectrometry (GC/MS): Identifies the products and intermediates formed during reactions [].
- Operando magic-angle spinning NMR spectroscopy: Allows for real-time monitoring of reaction progress and identification of intermediates at elevated temperatures and pressures [].
A: this compound exhibits poor solubility in water, hindering its use in aqueous-based reactions []. This necessitates the use of co-solvents or alternative reaction media to enhance its solubility and facilitate desired transformations.
A: Initial studies on this compound primarily focused on its synthesis and fundamental reactivity [, ]. With increasing interest in biomass conversion, its role as a lignin model compound gained prominence [, , ]. Recent research explores novel catalytic approaches, including those utilizing mechanochemistry and electrochemistry [, ], to efficiently and selectively convert this compound into valuable chemicals.
ANone: The knowledge gained from studying this compound transcends disciplinary boundaries. For example:
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